5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Piperidine Derivative: The piperidine derivative is synthesized separately through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent against resistant strains of Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it binds to and inhibits the activity of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine: Another compound with a similar piperidine moiety but a different heterocyclic ring.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but lacks the bromine atom.
Uniqueness
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of research
Properties
Molecular Formula |
C11H13BrN2OS |
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Molecular Weight |
301.20 g/mol |
IUPAC Name |
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-3,7,13H,4-6H2,1H3 |
InChI Key |
VZKWWXCWKPLMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC(=O)C2=CC=C(S2)Br)CCN1 |
Origin of Product |
United States |
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